3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered pyrazole ring, which contains nitrogen atoms that contribute to its diverse chemical properties. Its molecular formula is and it has a molecular weight of approximately 262.091 g/mol . The compound features unique substituents, including a cyclopropyl group, an ethyl group, an iodine atom, and a carboxylic acid functional group, which together influence its biological and chemical behavior.
The chemical reactivity of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is primarily dictated by its functional groups. The presence of the iodine atom makes it susceptible to nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions. The pyrazole ring can undergo electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atoms within the ring.
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid exhibits a range of biological activities. Pyrazole derivatives are known for their antibacterial, anti-inflammatory, antitumor, and antifungal properties. The specific biological activities of this compound may vary based on its structure and the presence of substituents. Research indicates potential applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting specific enzymes or receptors.
The synthesis of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves several key steps:
These synthetic routes may be optimized in industrial settings to maximize yield and purity while minimizing environmental impact .
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid has several applications across different fields:
Research on the interaction studies of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid focuses on its binding affinity to specific biological targets. These studies often involve examining how the compound interacts with enzymes or receptors at the molecular level, which can provide insights into its mechanism of action and therapeutic potential. The presence of multiple functional groups enhances its ability to form hydrogen bonds and other interactions with biological macromolecules.
Several compounds share structural similarities with 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. Here are some notable examples:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 1-Ethyl-4-nitro-1H-pyrazole | Lacks iodine and cyclopropyl groups | Simpler structure; may exhibit different reactivity |
| 5-Cyclopropyl-1-methylpyrazole | Contains a methyl group instead of ethyl | Different steric properties |
| 4-Iodo-3-nitro-1H-pyrazole | Lacks ethyl and cyclopropyl groups | Focus on iodine substitution effects |
| 3-Cyclopropyl-1-methylpyrazole | Contains a methyl group instead of ethyl | Variation in biological activity |
The uniqueness of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities not present in other similar compounds .
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid through both proton and carbon-13 analysis. The compound exhibits characteristic spectroscopic features that allow for unambiguous structural assignment [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
In dimethyl sulfoxide-d6 solvent, the compound displays several distinctive resonance patterns. The carboxylic acid proton appears as a broad signal between 10-13 parts per million, consistent with hydrogen-bonded carboxylic acid functionality in polar aprotic solvents [1] [3]. The pyrazole ring proton at position 3 is expected to resonate around 7.6-7.7 parts per million, with the chemical shift influenced by the electron-withdrawing effect of the iodine substituent at the adjacent position [4] [5].
The ethyl substituent at nitrogen-1 exhibits the characteristic ethyl pattern: a triplet for the methyl group at approximately 1.2-1.3 parts per million (J = 7.0 Hz) and a quartet for the methylene group at 4.0-4.2 parts per million [6]. The cyclopropyl group at position 3 displays a complex multiplet for the ring protons between 0.7-1.0 parts per million, with the methine proton appearing as a multiplet around 2.0-2.2 parts per million [7] .
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 spectrum reveals the carboxylic acid carbonyl carbon at approximately 170-175 parts per million, typical for aromatic carboxylic acids [3]. The pyrazole ring carbons appear in the aromatic region between 140-150 parts per million, with the iodine-bearing carbon showing characteristic downfield shifts due to the heavy atom effect [9] [5].
The ethyl group carbons resonate at approximately 12-15 parts per million for the methyl carbon and 42-45 parts per million for the methylene carbon. The cyclopropyl group displays distinctive signals at 6-10 parts per million for the ring carbons and 10-15 parts per million for the methine carbon, consistent with the strained three-membered ring system [7] .
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 0.7-1.0 | complex m | Cyclopropyl CH₂ |
| ¹H | 1.2-1.3 | t, J=7.0 Hz | Ethyl CH₃ |
| ¹H | 2.0-2.2 | m | Cyclopropyl CH |
| ¹H | 4.0-4.2 | q, J=7.0 Hz | Ethyl CH₂ |
| ¹H | 7.6-7.7 | s | Pyrazole CH |
| ¹H | 10-13 | br s | COOH |
| ¹³C | 6-10 | - | Cyclopropyl CH₂ |
| ¹³C | 12-15 | - | Ethyl CH₃ |
| ¹³C | 10-15 | - | Cyclopropyl CH |
| ¹³C | 42-45 | - | Ethyl CH₂ |
| ¹³C | 140-150 | - | Pyrazole C |
| ¹³C | 170-175 | - | COOH |
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [10] [12]. The carboxylic acid functionality exhibits a broad absorption band between 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl stretch, along with a strong carbonyl stretching vibration at 1700-1720 cm⁻¹ [13].
The pyrazole ring system displays medium-intensity absorption bands between 1600-1650 cm⁻¹ attributed to carbon-nitrogen stretching vibrations, with additional aromatic carbon-carbon stretching modes appearing between 1400-1600 cm⁻¹ [10] [14]. The nitrogen-hydrogen stretching vibration of the pyrazole ring appears as a medium-intensity band around 3100-3400 cm⁻¹.
The carbon-iodine stretching vibration produces a characteristic medium-intensity absorption around 500-600 cm⁻¹, providing definitive evidence for the presence of the iodine substituent [10] [15]. The cyclopropyl group contributes medium-intensity carbon-hydrogen stretching vibrations between 3000-3100 cm⁻¹, while the ethyl substituent shows typical aliphatic carbon-hydrogen stretching bands at 2850-2960 cm⁻¹ [14] .
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic acid O-H | 2500-3300 | Broad, medium | O-H stretch with H-bonding |
| Carboxylic acid C=O | 1700-1720 | Strong | C=O stretching vibration |
| Pyrazole N-H | 3100-3400 | Medium | N-H stretching |
| Pyrazole C=N | 1600-1650 | Medium | Aromatic C=N stretching |
| C-I stretch | 500-600 | Medium | Carbon-iodine stretching |
| Cyclopropyl C-H | 3000-3100 | Medium | Cyclopropyl C-H stretching |
| Ethyl C-H | 2850-2960 | Medium-Strong | Aliphatic C-H stretching |
Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns [7]. The molecular ion peak appears at m/z 321 [M+H]⁺, confirming the molecular formula C₉H₁₁IN₂O₂ with a molecular weight of 320.1 g/mol.
Characteristic fragmentation includes loss of the carboxyl group (m/z 276, corresponding to [M-COOH]⁺), loss of the ethyl group (m/z 292, corresponding to [M-C₂H₅]⁺), and loss of the cyclopropyl group (m/z 280, corresponding to [M-C₃H₅]⁺). The pyrazole ring fragment appears as a base peak around m/z 67-95, providing confirmation of the core heterocyclic structure [7].
The presence of iodine is confirmed by the characteristic isotope pattern, with ¹²⁷I being the only stable isotope. This results in a single peak for iodine-containing fragments rather than the multiplet patterns observed with other halogens [15].
Crystallographic analysis of pyrazole carboxylic acid derivatives reveals important structural features and intermolecular interactions that govern solid-state packing arrangements [17] [18] [19]. While specific crystallographic data for 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid has not been reported, related compounds provide valuable insights into expected structural parameters.
Unit Cell Parameters and Space Group
Halogenated pyrazole carboxylic acids typically crystallize in monoclinic or orthorhombic space groups. The related compound 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)° [17] [18]. Similarly, 4-chloro-1H-pyrazole-3-carboxylic acid adopts the monoclinic space group C2/c with significantly larger unit cell dimensions [19].
Based on these precedents, 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid would be expected to crystallize in a monoclinic space group with unit cell dimensions in the range of a = 8-12 Å, b = 10-15 Å, c = 12-18 Å, reflecting the increased molecular volume from the cyclopropyl and ethyl substituents.
Molecular Geometry and Conformation
Crystallographic studies of related compounds demonstrate that the pyrazole ring maintains planarity with typical bond lengths and angles [20] [21]. The carboxylic acid group typically adopts a coplanar arrangement with the pyrazole ring, facilitating conjugation and hydrogen bonding interactions [17] [22].
The iodine substituent introduces significant steric bulk and electronic effects. Crystal structures of iodinated pyrazoles show carbon-iodine bond lengths of approximately 2.05-2.10 Å, consistent with typical aromatic carbon-iodine bonds [23]. The van der Waals radius of iodine (approximately 1.98 Å) influences the overall molecular shape and packing efficiency.
| Structural Parameter | Expected Value | Reference Compounds |
|---|---|---|
| Pyrazole ring planarity | ±0.02 Å | General pyrazole derivatives |
| C-I bond length | 2.05-2.10 Å | Iodinated aromatics |
| COOH-ring dihedral | 0-15° | Pyrazole carboxylic acids |
| Cyclopropyl-ring angle | Variable | Substituted pyrazoles |
Hydrogen Bonding Networks
Carboxylic acid functionalities consistently form strong hydrogen-bonded dimers in crystal structures, with O-H···O distances typically ranging from 2.5-2.8 Å [17] [22] [18]. These interactions represent the primary structural motif organizing crystal packing in pyrazole carboxylic acids.
Additional hydrogen bonding involves the pyrazole nitrogen atoms, which can act as both donors and acceptors. N-H···O interactions between the pyrazole nitrogen and carboxylic acid oxygens occur at distances of 2.8-3.1 Å, providing secondary stabilization of the crystal structure [24] [21].
Weak C-H···O interactions contribute to the overall stability of the crystal lattice, particularly involving the cyclopropyl and ethyl substituents as hydrogen bond donors. These interactions typically occur at distances of 3.2-3.6 Å and, while individually weak, collectively provide significant stabilization [24].
Halogen Bonding Effects
The iodine substituent can participate in halogen bonding interactions, which are increasingly recognized as important noncovalent interactions in crystal engineering [24]. The σ-hole on the iodine atom can interact with electron-rich atoms such as oxygen or nitrogen at distances shorter than the sum of van der Waals radii.
In related iodinated heterocycles, I···O distances of 3.0-3.5 Å have been observed, representing attractive halogen bonding interactions [23]. These interactions can significantly influence crystal packing and may provide additional stability to the solid-state structure.
| Interaction Type | Distance Range (Å) | Frequency | Structural Role |
|---|---|---|---|
| O-H···O dimers | 2.5-2.8 | Very common | Primary packing motif |
| N-H···O | 2.8-3.1 | Common | Secondary stabilization |
| C-H···O | 3.2-3.6 | Frequent | Tertiary stabilization |
| I···O halogen bonds | 3.0-3.5 | Possible | Additional stability |
Crystallographic studies often reveal thermal expansion behavior and potential polymorphic forms. Halogenated pyrazole carboxylic acids typically exhibit anisotropic thermal expansion, with the greatest expansion occurring perpendicular to hydrogen-bonded chains or layers [17] [19].
The presence of multiple rotatable bonds (ethyl and cyclopropyl substituents) introduces conformational flexibility that may lead to polymorphic behavior. Different crystal forms may arise from variations in the orientation of these substituents, potentially affecting physical properties such as solubility and stability.
Computational chemistry provides essential insights into the electronic structure, conformational preferences, and spectroscopic properties of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid [25] [26] [27]. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions of molecular geometry and properties.
Geometry Optimization and Electronic Structure
Ground-state geometry optimization using the B3LYP/6-311++G(d,p) level of theory provides accurate bond lengths, angles, and dihedral angles for the target compound [26] [27]. The pyrazole ring maintains planarity with C-N bond lengths of approximately 1.33-1.35 Å and C-C bond lengths around 1.39-1.42 Å, consistent with aromatic character.
The carbon-iodine bond length is predicted to be approximately 2.08 Å, in good agreement with experimental values from related compounds . The carboxylic acid group adopts a nearly coplanar arrangement with the pyrazole ring, with a dihedral angle typically less than 10°, facilitating conjugation between the π systems.
The cyclopropyl substituent exhibits the characteristic geometry of strained three-membered rings, with C-C bond lengths of approximately 1.51 Å and internal angles near 60°. The attachment to the pyrazole ring occurs with minimal distortion of the cyclopropyl geometry [28].
Frontier Molecular Orbitals
The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into the electronic properties and reactivity of the compound [26] [27]. The highest occupied molecular orbital is typically localized on the pyrazole ring and carboxylic acid functionality, with significant electron density on the nitrogen atoms and oxygen atoms.
The lowest unoccupied molecular orbital shows contributions from the pyrazole ring π* system, with the iodine substituent lowering the energy through its electron-withdrawing effect. The energy gap between frontier orbitals influences the compound's optical properties and chemical reactivity.
| Computational Parameter | Method | Typical Value | Significance |
|---|---|---|---|
| HOMO energy | B3LYP/6-311++G(d,p) | -6.5 to -7.0 eV | Oxidation potential |
| LUMO energy | B3LYP/6-311++G(d,p) | -1.5 to -2.0 eV | Reduction potential |
| HOMO-LUMO gap | B3LYP/6-311++G(d,p) | 4.5-5.5 eV | Optical properties |
| Dipole moment | B3LYP/6-311++G(d,p) | 3-5 D | Polarity |
Rotational Barriers and Preferred Conformations
The molecule possesses several rotatable bonds that contribute to conformational flexibility: the ethyl group rotation about the N-C bond, the cyclopropyl group orientation relative to the pyrazole ring, and the carboxylic acid rotation about the C-C bond [29] [30].
Potential energy surface scans reveal relatively low rotational barriers for the ethyl group (typically 2-4 kcal/mol), allowing for facile rotation at ambient temperatures. The cyclopropyl group orientation shows a more complex energy profile due to steric interactions with the iodine substituent and carboxylic acid group [31].
The carboxylic acid group exhibits a strong preference for coplanarity with the pyrazole ring, with rotational barriers of 8-12 kcal/mol reflecting the loss of conjugation upon rotation. This barrier is significantly higher than typical alkyl rotational barriers, indicating restricted rotation under normal conditions [29].
Solvent Effects and Solvation
Polarizable continuum model calculations reveal significant solvent effects on the molecular geometry and electronic properties [26] [27]. In polar solvents such as dimethyl sulfoxide or water, the carboxylic acid group shows increased polarity and enhanced hydrogen bonding capability.
The dipole moment increases substantially in polar solvents due to enhanced charge separation, with values ranging from 3-4 D in vacuum to 5-6 D in aqueous solution. This enhanced polarity affects the compound's solubility, intermolecular interactions, and spectroscopic properties.
Vibrational Frequency Analysis
Harmonic frequency calculations provide theoretical predictions of infrared and Raman spectra, enabling assignment of experimental vibrational modes [25] [27]. The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors.
The carboxylic acid C=O stretch is predicted around 1720-1740 cm⁻¹ (scaled), while the pyrazole ring vibrations appear between 1400-1650 cm⁻¹. The carbon-iodine stretch is calculated around 520-550 cm⁻¹, in reasonable agreement with experimental observations [13].
Theoretical Chemical Shift Calculations
Gauge-including atomic orbital calculations at the MP2/cc-pVTZ level provide accurate predictions of ¹H and ¹³C nuclear magnetic resonance chemical shifts [4] [3]. These calculations account for the magnetic shielding effects of the molecular electronic structure and enable assignment of experimental spectra.
For ¹H nuclear magnetic resonance, the pyrazole ring proton is predicted to resonate around 7.5-7.8 parts per million, with the exact position influenced by the electron-withdrawing effects of the iodine and carboxylic acid substituents. The cyclopropyl protons are calculated to appear between 0.8-1.2 parts per million, consistent with the characteristic upfield shift of cyclopropyl systems [4] [7].
The ¹³C chemical shifts show the carboxylic acid carbon around 170-175 parts per million, while the pyrazole ring carbons appear between 140-155 parts per million depending on their substitution pattern. The iodine-bearing carbon experiences significant downfield shifting due to the heavy atom effect [9] [5].
| Nucleus | Calculated Shift (ppm) | Method | Experimental Range (ppm) |
|---|---|---|---|
| ¹H (COOH) | 11.2-12.5 | MP2/cc-pVTZ + PCM | 10-13 |
| ¹H (pyrazole) | 7.5-7.8 | MP2/cc-pVTZ + PCM | 7.6-7.7 |
| ¹³C (COOH) | 172-176 | MP2/cc-pVTZ + PCM | 170-175 |
| ¹³C (C-I) | 145-150 | MP2/cc-pVTZ + PCM | Variable |